1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde (DMTP) is an organic compound belonging to the class of pyrazoles that is used in laboratory experiments. It is a colorless solid that has a melting point of 91°C and a boiling point of 214°C. DMTP has a molecular formula of C6H5F3N2O and is a derivative of pyrazole. It is used in organic synthesis, pharmaceuticals, and other industrial applications.
Mechanism of Action
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an aromatic compound and is believed to act as an electron acceptor. It can react with electron-rich molecules such as amines and alcohols to form a covalent bond. It can also act as a Lewis acid, which means it can donate electrons to other molecules.
Biochemical and Physiological Effects
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is not known to have any significant biochemical or physiological effects on humans or animals. It is not known to be toxic or carcinogenic.
Advantages and Limitations for Lab Experiments
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also soluble in most organic solvents and can be used in a variety of reactions. However, it is also reactive and can react with other molecules, so it should be handled with caution.
Future Directions
In the future, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde could be used in the synthesis of new pharmaceuticals and other industrial products. It could also be used to synthesize chiral ligands for asymmetric synthesis. Additionally, it could be used as a catalyst in organic synthesis reactions. It could also be used to study the mechanism of action of electron-accepting molecules. Finally, it could be used to study the biochemical and physiological effects of aromatic compounds.
Scientific Research Applications
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a chiral ligand in asymmetric synthesis. It is also used in the synthesis of pharmaceuticals and other industrial products.
properties
IUPAC Name |
1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(7(8,9)10)5(3-13)11-12(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDWGJXNZVNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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